molecular formula C33H34N6O4 B1436864 4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol CAS No. 956139-24-5

4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol

Cat. No.: B1436864
CAS No.: 956139-24-5
M. Wt: 578.7 g/mol
InChI Key: LNQQABQFAZWVNX-RRPNLBNLSA-N
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Description

4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol is a useful research compound. Its molecular formula is C33H34N6O4 and its molecular weight is 578.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Trityl moieties

    Trityl moieties are broadly identified organic compounds, because of their several uses, such as protective group, a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions .

    Hydroxymethylation

    Hydroxymethylation is a simple chemical reaction, in which the introduction of the hydroxymethyl group can lead to physical–chemical property changes and offer several therapeutic advantages, contributing to the improved biological activity of drugs .

Properties

CAS No.

956139-24-5

Molecular Formula

C33H34N6O4

Molecular Weight

578.7 g/mol

IUPAC Name

N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C33H34N6O4/c1-22(2)30(41)36-32-35-29-28(31(42)37-32)34-21-39(29)27-19-38(18-26(20-40)43-27)33(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-17,21-22,26-27,40H,18-20H2,1-2H3,(H2,35,36,37,41,42)/t26-,27+/m0/s1

InChI Key

LNQQABQFAZWVNX-RRPNLBNLSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol
Reactant of Route 2
Reactant of Route 2
4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol
Reactant of Route 3
4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol
Reactant of Route 4
Reactant of Route 4
4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol
Reactant of Route 5
4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol
Reactant of Route 6
4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol

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